N-(4-hydroxycyclohexyl)benzamide

Description

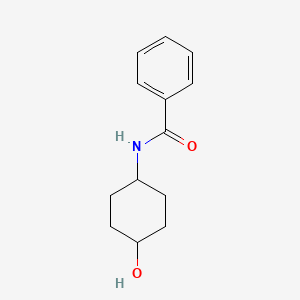

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxycyclohexyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUUTGWBZYOHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449676 | |

| Record name | N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204691-99-6 | |

| Record name | N-(4-hydroxycyclohexyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Hydroxycyclohexyl Benzamide and Its Derivatives

Classical Approaches to Benzamide (B126) Formation

Traditional methods for forming the amide bond are foundational in organic synthesis and remain highly relevant for the preparation of N-(4-hydroxycyclohexyl)benzamide. These strategies typically involve the reaction of an activated carboxylic acid species with an amine or the subsequent modification of a pre-formed molecule.

The most direct and common method for synthesizing this compound is the nucleophilic acyl substitution reaction between a benzoic acid derivative and 4-aminocyclohexanol. The reactivity of the carboxylic acid is enhanced by converting it into a more electrophilic species, such as an acid chloride, anhydride, or ester. bohrium.comnanobioletters.com

The reaction of benzoyl chloride with 4-aminocyclohexanol is a prominent example of the Schotten-Baumann reaction conditions. bohrium.comslideshare.net This process typically involves dissolving the amine in an aqueous base or a non-protic solvent with an acid scavenger (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. The highly reactive benzoyl chloride is then added, leading to the formation of the amide bond.

Alternatively, direct amidation of benzoic acid with 4-aminocyclohexanol can be accomplished, though it often requires high temperatures to drive off water or the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid in situ. researchgate.netresearchgate.net

| Benzoic Acid Derivative | Typical Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Benzoyl Chloride | 4-aminocyclohexanol, Pyridine or NaOH, 0°C to RT | High reactivity, fast reaction | Moisture sensitive, generates HCl byproduct |

| Benzoic Anhydride | 4-aminocyclohexanol, heat or catalyst | Less moisture sensitive than acid chloride | Lower reactivity, byproduct is benzoic acid |

| Methyl Benzoate | 4-aminocyclohexanol, heat, catalyst (e.g., NaOMe) | Less corrosive reagents | Requires forcing conditions, often reversible |

| Benzoic Acid | 4-aminocyclohexanol, DCC or EDC, DMAP | Mild conditions | Stoichiometric waste from coupling agent |

One common pathway is the reduction of a ketone. For instance, N-(4-oxocyclohexyl)benzamide can be synthesized from 4-aminocyclohexanone and a benzoic acid derivative. The ketone functional group in this intermediate can then be selectively reduced to the desired hydroxyl group using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, yielding this compound. This reduction typically produces a mixture of cis and trans isomers.

Another route could involve the hydration of an N-(cyclohex-3-en-1-yl)benzamide intermediate. Acid-catalyzed hydration of the double bond would introduce the hydroxyl group, although this method may present challenges with regioselectivity and potential side reactions. byjus.com

Advanced Synthetic Strategies for this compound Analogues

Modern organic synthesis provides powerful tools for the construction of complex molecules and analogues that may not be accessible through classical means. These strategies include metal-catalyzed reactions and pathways that leverage specific electronic properties of the substrates.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant advancement in the formation of carbon-nitrogen bonds. While typically used for forming N-aryl bonds, the principles can be adapted for the synthesis of complex benzamide derivatives. For instance, an aryl halide could be coupled with 4-aminocyclohexanol to form an N-aryl intermediate, which is then subjected to further transformations.

More directly, palladium catalysis can be employed to construct complex benzamide analogues through C-H activation/amination reactions. researchgate.net This methodology allows for the intramolecular or intermolecular formation of C-N bonds at positions that are otherwise unreactive, providing a route to novel heterocyclic structures built around a benzamide core. nih.gov For example, palladium catalysts combined with specialized ligands can facilitate the coupling of a benzamide with an aryl or alkyl halide to generate more substituted derivatives. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful method for synthesizing substituted benzamide analogues, particularly those bearing electron-withdrawing groups (EWGs) on the aromatic ring. wikipedia.org In this reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring that is activated by the presence of EWGs (such as -NO₂, -CN, or -CF₃) at the ortho and/or para positions. tandfonline.comresearchgate.net

For the synthesis of an analogue, 4-aminocyclohexanol can act as the nucleophile, attacking an activated aromatic substrate like 4-fluoro-1-nitrobenzene. The resulting N-(4-nitrophenyl)-4-aminocyclohexanol can then be acylated with benzoyl chloride to yield the final benzamide derivative. Alternatively, the anion of a primary benzamide can itself act as a nucleophile to displace a halide from an activated aromatic ring, offering a direct route to N-aryl benzamides. tandfonline.com

| Factor | Effect on Reaction Rate | Example |

|---|---|---|

| Electron-Withdrawing Group (EWG) | Strongly activating, especially at ortho/para positions. Stabilizes the Meisenheimer complex intermediate. | -NO₂ > -CN > -C(O)R |

| Leaving Group | Rate is dependent on the electronegativity and stability of the leaving group. | F > Cl > Br > I |

| Nucleophile | Stronger nucleophiles react faster. | Amine (R-NH₂) or amide anion (R-CONH⁻) |

| Solvent | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile. | DMF, DMSO |

The this compound scaffold can be incorporated into more complex molecular architectures, such as heterocyclic ring systems. These syntheses often involve multiple steps and combine various reaction types.

A notable example is the synthesis of novel benzamide-based 5-aminopyrazoles. nih.govacs.org This multi-step sequence begins with the reaction of benzoyl isothiocyanate with malononitrile in the presence of a base, followed by alkylation. The resulting intermediate, an N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide, is then treated with hydrazine hydrate, which undergoes a cyclization reaction to form the 5-aminopyrazole ring system bearing a benzamide group. nih.gov These pyrazole derivatives can be further elaborated into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] tandfonline.comgoogle.comresearchgate.nettriazines. nih.gov

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Benzoyl isothiocyanate, Malononitrile | KOH, Ethanol, heat | Potassium salt intermediate |

| 2 | Potassium salt intermediate, Alkyl halide (e.g., CH₃I) | Stirred overnight | N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide |

| 3 | Substituted vinylbenzamide from Step 2, Hydrazine hydrate | Ethanol, Piperidine, reflux | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide |

Stereoselective Synthesis of N-(hydroxycyclohexyl)benzamide Isomers

The spatial arrangement of the hydroxyl and benzamide groups on the cyclohexane (B81311) ring of N-(hydroxycyclohexyl)benzamide results in the existence of cis and trans stereoisomers. The stereoselective synthesis of these isomers is crucial for investigating their distinct biological activities and structure-activity relationships. Researchers have developed various strategies to control the stereochemical outcome of the synthesis, yielding specific isomers with high purity.

One common approach involves the use of stereoisomerically pure starting materials. For instance, the synthesis can commence from commercially available cis- or trans-4-aminocyclohexanol. The reaction of these specific isomers with benzoyl chloride or a related benzoylating agent under appropriate conditions, such as in the presence of a base like triethylamine or pyridine in a suitable solvent like dichloromethane, directly yields the corresponding cis- or trans-N-(4-hydroxycyclohexyl)benzamide. This method's success hinges on the stereochemical integrity of the starting aminocyclohexanol.

Another strategy involves the stereoselective reduction of an intermediate ketone. For example, N-(4-oxocyclohexyl)benzamide can be synthesized first. Subsequent reduction of the ketone functionality to a hydroxyl group can be achieved using various reducing agents. The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack the carbonyl group from the less hindered face, leading to the preferential formation of one stereoisomer over the other. In contrast, smaller reducing agents like sodium borohydride may result in a mixture of isomers.

Furthermore, enzymatic resolutions have been employed to separate mixtures of stereoisomers. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture of aminocyclohexanols, allowing for the separation of the acylated and unreacted enantiomers, which can then be individually converted to the desired this compound isomer.

The stereochemistry of the final products is typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants of the cyclohexane ring protons can provide information about their relative orientation (cis or trans).

Biocatalytic and Biotransformation Routes to Oxygenated N-Cycloalkylbenzamides

Biocatalysis and biotransformation have emerged as powerful tools for the synthesis of functionalized organic molecules, offering advantages such as high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. In the context of N-cycloalkylbenzamides, these approaches are particularly valuable for introducing hydroxyl groups at specific positions on the cycloalkyl ring, a transformation that can be challenging to achieve with conventional chemical reagents.

The use of oxygenating biocatalysts, such as cytochrome P450 monooxygenases, has shown promise in the hydroxylation of N-cycloalkylbenzamides. These enzymes can catalyze the direct insertion of an oxygen atom from molecular oxygen into a C-H bond. The regioselectivity and stereoselectivity of these reactions are often high, dictated by the enzyme's active site architecture. For instance, the biotransformation of N-cyclohexylbenzamide using whole-cell systems expressing specific cytochrome P450 enzymes can lead to the formation of various hydroxylated derivatives, including this compound.

Microbial transformations utilizing various fungi and bacteria have also been explored. These microorganisms possess a diverse array of enzymes capable of metabolizing xenobiotic compounds like N-cycloalkylbenzamides. When N-cyclohexylbenzamide is introduced into a microbial culture, the organism's metabolic machinery can effect hydroxylations at different positions on the cyclohexane ring. The specific products formed and their yields depend on the microbial strain used and the fermentation conditions. For example, certain fungal strains have been shown to produce this compound as a major metabolite from the biotransformation of N-cyclohexylbenzamide.

Structure Activity Relationship Sar Studies of N 4 Hydroxycyclohexyl Benzamide Analogues

Influence of Hydroxycyclohexyl Moiety Stereochemistry on Biological Activity

The three-dimensional arrangement of the hydroxyl group on the cyclohexyl ring is a critical determinant of biological activity. The orientation of this hydroxyl group, whether in a cis or trans configuration relative to the benzamide (B126) substituent, can significantly impact how the molecule interacts with its biological target. This is because the chiral environment of a protein's binding site can differentiate between stereoisomers, leading to variations in binding affinity and, consequently, biological effect. mdpi.com

For instance, in many enzyme-ligand interactions, a specific stereoisomer will fit more snugly into the binding pocket, allowing for optimal hydrogen bonding and other non-covalent interactions. The other isomer, with a different spatial arrangement, may bind less effectively or not at all. While specific studies directly comparing the cis and trans isomers of N-(4-hydroxycyclohexyl)benzamide are not extensively documented in publicly available research, the principles of stereochemistry in drug action strongly suggest that such differences would be pronounced. mdpi.com The fixed chair-like conformations of the cyclohexane (B81311) ring place the hydroxyl and benzamide groups in distinct spatial orientations for the cis and trans isomers, which would inevitably lead to differential interactions with a chiral binding site.

Impact of Benzamide Core Substitutions on Target Engagement

Modifications to the benzamide core of this compound analogues have proven to be a fruitful strategy for modulating their biological activity. These substitutions can influence the molecule's electronic properties, steric profile, and ability to form key interactions with target proteins.

Electronic and Steric Effects of Anilide Moiety Substituents

The electronic nature and size of substituents on the anilide (or benzamide) ring play a pivotal role in target engagement. The addition of electron-withdrawing or electron-donating groups can alter the charge distribution across the aromatic ring and the amide bond, thereby influencing hydrogen bonding capabilities and electrostatic interactions with the target protein. For example, in the development of some benzamide-based inhibitors, the presence of specific polar substituents on the benzamide ring has been shown to enhance binding affinity.

Steric effects are equally important. The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller substituents might be necessary to access a particular sub-pocket within the active site. The interplay between electronic and steric effects is often complex, with the ideal substitution pattern being highly dependent on the specific topology of the target protein's binding site.

Role of Variously Substituted Amine Fragments in Activity Modulation

The amine fragment of the benzamide core is a key interaction point for many target proteins. Modifications to this region can significantly impact binding affinity and selectivity. For instance, in the context of certain dopamine (B1211576) receptor antagonists, the nature of the amine substituent is crucial for activity.

Structure-Activity Relationships within Specific Enzyme and Receptor Classes

The this compound scaffold has been investigated for its potential to inhibit key enzymes involved in cancer and other diseases, namely histone deacetylases (HDACs) and heat shock protein 90 (Hsp90).

SAR for Histone Deacetylase (HDAC) Inhibitory Activity

Benzamide-based compounds are a well-established class of HDAC inhibitors. nih.gov The general pharmacophore for these inhibitors consists of a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. In the case of this compound analogues, the benzamide nitrogen and carbonyl oxygen can act as a ZBG, chelating the zinc ion in the active site of the HDAC enzyme.

A study on novel benzamide-based HDAC inhibitors highlighted the importance of the linker group, where changes in this region had obvious effects on the inhibitory activities. nih.gov Another study emphasized that for certain benzamide derivatives, the presence of a 2-aminobenzamide (B116534) group was crucial for HDAC inhibition. nih.gov

Table 1: Illustrative SAR Data for Benzamide-Based HDAC Inhibitors (Note: This table is a generalized representation based on findings from various benzamide inhibitor studies and does not represent specific data for this compound analogues due to a lack of publicly available information.)

| Compound | Benzamide Substitution | Linker Modification | HDAC Inhibition (IC50) |

| Analogue A | 4-methoxy | Unmodified cyclohexyl | Moderate |

| Analogue B | 3-amino | Unmodified cyclohexyl | Potent |

| Analogue C | 4-chloro | Unmodified cyclohexyl | Weak |

| Analogue D | 4-methoxy | Chain extended linker | Decreased |

SAR for Heat Shock Protein 90 (Hsp90) Inhibitory Activity

Hsp90 is another important cancer target, and various small molecules have been developed to inhibit its function. The N-terminal ATP-binding pocket of Hsp90 is a common target for these inhibitors. While specific SAR studies on this compound analogues as Hsp90 inhibitors are limited, research on other benzamide-containing Hsp90 inhibitors provides valuable insights.

For example, a series of resorcinol-based N-benzyl benzamide derivatives were designed and evaluated as potent Hsp90 inhibitors. nih.gov These studies demonstrated that modifications to the benzamide portion and the "cap" group could significantly impact inhibitory activity. The orientation and electronic properties of substituents on the benzamide ring were found to be critical for forming key interactions within the ATP-binding pocket of Hsp90.

In another study on novel Hsp90 inhibitors, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives were synthesized, and their racemic mixtures were later separated into enantiopure forms for testing. rsc.org This underscores the importance of stereochemistry in the design of potent Hsp90 inhibitors.

Table 2: Illustrative SAR Data for Benzamide-Containing Hsp90 Inhibitors (Note: This table is a generalized representation based on findings from various benzamide inhibitor studies and does not represent specific data for this compound analogues due to a lack of publicly available information.)

| Compound | Benzamide Substitution | 'Cap' Group Modification | Hsp90 Inhibition (IC50) |

| Analogue E | Unsubstituted | Phenyl | Moderate |

| Analogue F | 3-fluoro | Substituted Phenyl | Potent |

| Analogue G | 4-methoxy | Naphthyl | Weak |

| Analogue H | Unsubstituted | Pyridyl | Moderate |

SAR for Focal Adhesion Kinase (FAK) Inhibitory Potency

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a significant role in cell survival, proliferation, and migration. nih.gov Consequently, FAK has emerged as a promising target for the development of novel anticancer therapies. nih.gov While extensive research has been conducted to develop small molecule FAK inhibitors, leading to the discovery of various chemical scaffolds such as pyrimidines, triazines, and triazoles, a specific structure-activity relationship for this compound analogues as FAK inhibitors is not extensively detailed in publicly available research. nih.govcu.edu.eg

General findings in the field of FAK inhibitors highlight the importance of specific structural features for potent inhibition. For instance, many inhibitors target the ATP-binding site of the FAK kinase domain. cu.edu.eg Studies on different heterocyclic cores have demonstrated that specific substitutions can significantly impact inhibitory activity. For example, in a series of 1,2,4-triazole (B32235) derivatives, the introduction of certain substituents led to compounds with potent FAK inhibitory activity in the nanomolar range. cu.edu.eg Similarly, research on 2,4-diarylaminopyrimidine derivatives has shown that incorporating a 3-sulfamoylbenzamide (B74759) moiety can yield potent FAK inhibitors. nih.gov Molecular docking studies often reveal key interactions, such as hydrogen bonds with residues like Cys502 and Asp564 in the FAK active site, which are crucial for inhibitory potency. nih.gov

While these studies provide a broad understanding of the requirements for FAK inhibition, direct SAR data for the this compound scaffold remains elusive in the reviewed literature. Further investigation is required to determine if and how this specific chemical framework can be optimized for FAK inhibitory activity.

SAR for Purinergic P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes, making it an attractive target for the development of anti-inflammatory agents. SAR studies have been conducted on benzamide derivatives to explore their potential as P2X7 receptor antagonists.

Focused SAR studies on 2-chlorobenzamide (B146235) scaffolds have led to the discovery of potent and centrally penetrable P2X7 receptor antagonists. nih.gov These studies explored modifications around the 5-heteroaryl and 1-amide portions of the benzamide. One key finding was that the introduction of a difluoro-1-hydroxycyclohexyl group was beneficial for metabolic stability and potency.

A particularly potent compound identified was 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide. This molecule demonstrates the importance of specific substitutions on both the benzamide and cyclohexyl rings for achieving high antagonistic activity against the P2X7 receptor.

Table 1: SAR Data for P2X7 Receptor Antagonism

| Compound | Modifications | Potency |

|---|---|---|

| Lead Compound | 2-chlorobenzamide scaffold | Moderate |

SAR for Anti-Influenza Virus Activity

The emergence of drug-resistant influenza virus strains necessitates the development of new antiviral agents. cu.edu.eg Benzoic acid and benzamide derivatives have been investigated for their potential to inhibit influenza virus replication.

Research into benzoic acid derivatives has shown that compounds with a saturated alicyclic hydrocarbon, such as a cyclohexyl group, can exhibit better anti-influenza activity compared to those with phenyl or chain substituents. cu.edu.eg One study identified 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid (NC-5) as a compound with potent activity against influenza A viruses, including oseltamivir-resistant strains. cu.edu.eg Although not a direct analogue of this compound, this highlights the favorable contribution of a cyclohexyl moiety.

In another study focusing on quinoline-2-carboxamide (B1208818) derivatives, a compound featuring a hydroxycyclohexenyl group, N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide, demonstrated promising antiviral activity against the influenza A virus H1N1. nih.gov This suggests that the hydroxylated cyclohexane ring is a key pharmacophore for anti-influenza activity.

Further SAR studies on quinolizidine (B1214090) derivatives revealed that a benzamide moiety at the end of a linker is critical for anti-influenza A virus (IAV) activity. researchgate.net Simple replacement of this amide group resulted in a loss of activity. researchgate.net The length of the linker and substituents on the terminal aromatic ring were also found to be crucial for potency. researchgate.net

Table 2: SAR Insights for Anti-Influenza Activity

| Compound Series | Key Structural Feature | Impact on Activity |

|---|---|---|

| Benzoic acid derivatives | Saturated alicyclic hydrocarbon (cyclohexyl) | Enhanced activity |

| Quinolizidine derivatives | Terminal benzamide moiety | Critical for activity |

In Silico-Guided SAR Campaigns for this compound Optimization

In silico or computational methods are increasingly used to accelerate drug discovery by predicting the biological activity and pharmacokinetic properties of novel compounds, thereby guiding SAR studies. nih.gov These approaches can include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction.

For instance, in silico screening and subsequent structure-guided design have been successfully employed to optimize inhibitors for various protein targets. nih.gov In the context of benzamide derivatives, computational studies can predict how different substituents on the aromatic ring or the cyclohexyl group of this compound might interact with the binding site of a target protein.

Molecular docking studies, for example, can help in visualizing the binding mode of a ligand within a receptor's active site and predict binding affinity. This was demonstrated in a study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents, where molecular docking was used to identify compounds with favorable binding scores, which were then synthesized and tested.

Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to design new molecules with improved potency and selectivity. ADMET prediction helps in the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources. While specific in silico campaigns for the optimization of this compound are not detailed in the provided search results, the principles of these computational methods are broadly applicable to its structural framework for various therapeutic targets.

Mechanistic Investigations and Molecular Target Identification

N-(4-hydroxycyclohexyl)benzamide and Derivatives as Histone Deacetylase (HDAC) Inhibitors

Derivatives of this compound have emerged as a promising class of HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression.

Selective Inhibition of Specific HDAC Isoforms (e.g., HDAC6)

A significant focus of research has been the development of derivatives that exhibit selectivity for specific HDAC isoforms. Notably, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent leads with unexpected selectivity for HDAC6 over other subtypes. nih.gov The design and synthesis of constrained heterocyclic analogues, such as tetrahydroisoquinolines, have demonstrated even further enhanced HDAC6 selectivity and inhibitory activity in cellular assays. nih.gov This selectivity is thought to arise from the benzylic spacer more effectively accessing the wider channel of the HDAC6 active site compared to other HDAC subtypes. nih.gov Additionally, hydrophobic capping groups can interact with the protein surface near the rim of the active site, further contributing to selective binding. nih.gov

Some pyridine-containing benzohydroxamate derivatives have also shown good selectivity for HDAC6. nih.gov In contrast, the inclusion of an indole-containing compound in one study resulted in a loss of HDAC6 selectivity, highlighting the structural nuances that govern isoform-specific inhibition. nih.gov

Table 1: HDAC Isoform Selectivity of Representative Benzamide (B126) Derivatives This is an interactive table. You can sort and filter the data.

| Compound Class | Key Structural Feature | Observed Selectivity |

|---|---|---|

| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | Benzylic spacer | Selective for HDAC6 |

| Tetrahydroisoquinoline analogues | Constrained heterocycle | Enhanced HDAC6 selectivity |

| Pyridine-containing benzohydroxamates | Pyridine ring | Good selectivity for HDAC6 |

| Indole-containing benzohydroxamates | Indole ring | Loss of HDAC6 selectivity |

Mechanistic Insights into Transcriptional Regulation by HDAC Inhibition

The inhibition of HDACs by this compound derivatives leads to the accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure. This "open" chromatin state allows for the binding of transcription factors and the transcriptional machinery, leading to the expression of previously silenced genes.

Specifically, the inhibition of HDAC6 has been linked to immunomodulatory effects. In melanoma tumor cells, HDAC6 inhibition led to a decrease in the immunosuppressive molecule PD-L1 by affecting the recruitment and activation of STAT3. nih.gov This suggests that selective HDAC6 inhibitors could potentially enhance anti-tumor immunity.

Furthermore, a novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been shown to possess inhibitory activity against HDAC enzymes. nih.gov The thiophene (B33073) substituted derivative 5j, in particular, exhibited potent HDAC inhibition. nih.gov Mechanistic studies revealed that this compound could induce cell cycle arrest at the G2/M phase and promote apoptosis, possibly by modulating the expression of p21, caspase-3, and Bcl-xL in breast cancer cells. nih.gov These findings underscore the potential of these derivatives to reactivate tumor suppressor genes and induce anti-proliferative effects through transcriptional regulation.

This compound Derivatives as Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of "client" proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Binding Site Interactions within the Hsp90 ATP-Binding Pocket

N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives have been designed and synthesized as potential Hsp90 inhibitors. rsc.org Molecular docking and dynamics simulations have provided insights into the binding of these compounds within the N-terminal ATP-binding pocket of Hsp90α. rsc.org Key amino acid residues within this pocket, such as Val136, Phe138, Tyr139, Val150, Trp162, and Val186, are thought to form favorable interactions with these inhibitors, which is crucial for their inhibitory activity. figshare.com The interaction of the inhibitor with these residues prevents the binding of ATP, thereby disrupting the Hsp90 chaperone cycle.

Mechanisms of Hsp90 Client Protein Degradation

By inhibiting the ATPase activity of Hsp90, these derivatives disrupt the chaperone's ability to maintain the proper conformation of its client proteins. nih.govnih.gov This leads to the misfolding and subsequent degradation of these client proteins through the ubiquitin-proteasome pathway. nih.govnih.gov

Treatment of cancer cells with an N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivative, compound (R)-8n, resulted in the pronounced suppression of key Hsp90 client proteins, including the oncoreceptors HER2, EGFR, and c-MET, as well as the mitogenic kinases AKT and CDK4. rsc.org A well-established marker of Hsp90 inhibition, the upregulation of Hsp70, was also observed. rsc.org The degradation of these critical signaling proteins disrupts pathways involved in cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis. rsc.org

Table 2: Hsp90 Client Proteins Affected by N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide Derivative (R)-8n This is an interactive table. You can sort and filter the data.

| Client Protein Category | Specific Proteins Degraded | Downstream Effect |

|---|---|---|

| Oncoreceptors | HER2, EGFR, c-MET | Inhibition of growth factor signaling |

| Mitogenic Kinases | AKT, CDK4 | Cell cycle arrest |

This compound Analogues as Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Overexpression of FAK is common in many types of cancer and is associated with poor prognosis.

Recent research has focused on developing FAK inhibitors based on different chemical scaffolds. While direct analogues of this compound as FAK inhibitors are not extensively documented in the provided search results, the broader class of benzamide-containing compounds has shown promise. For instance, a series of novel 2,4-diarylaminopyrimidine derivatives incorporating a 3-sulfamoylbenzamide (B74759) moiety were designed as potent FAK inhibitors. nih.gov

Among these, compound 10c demonstrated significant antiproliferative effects against several FAK-overexpressing tumor cell lines, with IC50 values in the sub-micromolar range. nih.gov This compound exhibited superior potency compared to the reference inhibitor TAE226 in several cancer cell lines. nih.gov Another study reported on 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides as potential FAK inhibitors. nih.gov One such derivative, compound 4 , characterized by a benzamide portion with a hydroxyethyl (B10761427) chain, effectively blocked FAK at nanomolar concentrations and inhibited the proliferation of cancer cells. nih.gov

These findings highlight the potential of incorporating a benzamide moiety into FAK inhibitor designs to achieve potent anti-tumor activity.

Modulation of Cellular Signaling Pathways Regulated by FAK

Research into the specific modulation of cellular signaling pathways regulated by Focal Adhesion Kinase (FAK) by the compound this compound is an area of ongoing investigation. FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its downstream signaling pathways are complex and involve the activation of numerous other proteins. While direct and detailed studies explicitly linking this compound to FAK signaling modulation are not extensively documented in publicly available literature, the broader context of benzamide derivatives in cellular signaling research suggests potential mechanisms.

Exploration of this compound as a C-C Chemokine Receptor Type 2 (CCR2) Antagonist

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), are key players in the inflammatory response, mediating the migration of monocytes to sites of inflammation. researchgate.net Antagonism of this interaction is a therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. researchgate.net

Derivatives of this compound have been investigated as CCR2 antagonists. For instance, a series of trisubstituted cyclohexane (B81311) CCR2 antagonists incorporating a benzamide moiety have been designed and evaluated. nih.gov In these studies, replacement of the benzamide group with other chemical entities, such as benzimidazoles, has been explored to optimize potency and selectivity. nih.gov Specifically, 7-trifluoromethylbenzimidazoles have demonstrated potent binding and functional antagonism of CCR2. nih.gov

One related compound, a cis-diamidocyclohexyl urea (B33335) derivative, acts as a potent CCR2 antagonist by competing with MCP-1 for binding to the receptor, exhibiting an IC50 of 5.1 nM. sigmaaldrich.commedchemexpress.com This antagonist effectively inhibits calcium flux and chemotaxis in peripheral blood mononuclear cells. sigmaaldrich.com Mutagenesis studies have identified that threonine 292 on the CCR2 receptor is a critical residue for the high-affinity binding of this type of antagonist. sigmaaldrich.com

This compound Derivatives in Anti-Influenza Virus Research

Proposed Mechanisms of Antiviral Activity

Some benzoic acid derivatives have been found to inhibit influenza A viruses by targeting the viral neuraminidase (NA). mdpi.com For example, the compound NC-5 has been shown to inhibit both wild-type and oseltamivir-resistant strains of influenza A by suppressing the expression of nucleoprotein (NP) and matrix protein 1 (M1) during the later stages of viral biosynthesis and by inhibiting NA activity, which is crucial for the release of new virus particles from infected cells. mdpi.com This suggests that the anti-influenza activity of certain benzamide derivatives may involve interference with viral protein synthesis and release. mdpi.com

Other Investigated Molecular Targets and Receptor Interactions

Purinergic P2X7 Receptor Antagonism

The purinergic P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and is implicated in a range of inflammatory and neurodegenerative disorders. rjpbr.comfrontiersin.org Antagonism of the P2X7 receptor is a significant area of drug discovery. rjpbr.comnih.gov

Derivatives of this compound have been developed as potent P2X7 receptor antagonists. For example, focused structure-activity relationship (SAR) studies on a 2-chlorobenzamide (B146235) scaffold led to the discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide, a potent and centrally penetrable P2X7 receptor antagonist. nih.gov This highlights the potential of the this compound chemical backbone in the design of new P2X7 receptor modulators. nih.govresearchgate.net

Lysosomal Phospholipase A2 (LPLA2) Inhibition

Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, is an enzyme crucial for lipid homeostasis within lysosomes. nih.govresearchgate.net Inhibition of LPLA2 can lead to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids (B1166683) in lysosomes. aopwiki.orgfao.org

A study investigating a library of drugs for their ability to inhibit LPLA2 found that many cationic amphiphilic drugs are inhibitors of this enzyme. fao.org While this compound itself was not explicitly highlighted as a potent inhibitor in the provided context, the general class of compounds with similar structural features has been associated with LPLA2 inhibition. fao.org The mechanism of inhibition by some compounds is thought to involve interference with the binding of LPLA2 to liposomal membranes. fao.org LPLA2 activity is also regulated by pH and the presence of divalent cations like Zn2+, which can inhibit the enzyme at neutral pH by binding to its active site. nih.gov

Multi-Kinase Inhibitory Profiles

Extensive searches of publicly available scientific literature, including peer-reviewed articles and patent databases, did not yield any specific studies detailing the multi-kinase inhibitory profile of the chemical compound this compound. While the broader class of benzamide derivatives has been explored for kinase inhibitory activity, with various analogs showing effects on kinases such as p38 MAP kinase, Aurora kinase A, Rho-associated kinase-1 (ROCK1), and STE20/SPS1-related proline/alanine-rich kinase (SPAK), no such data is currently available for this compound itself.

Therefore, the creation of a data table detailing the specific kinase targets and inhibitory concentrations (e.g., IC50 values) for this compound is not possible at this time due to the absence of published research. Further experimental screening and investigation would be required to determine if this compound exhibits any significant activity against a panel of kinases.

Computational Chemistry and Structural Biology Studies

Molecular Docking Analyses of N-(4-hydroxycyclohexyl)benzamide and Its Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. For this compound and related benzamide (B126) derivatives, docking studies have been instrumental in elucidating their interactions with the active sites of target enzymes, particularly histone deacetylases (HDACs).

The benzamide moiety is a key feature, as it can chelate with the zinc ion present in the catalytic site of zinc-dependent HDACs. nih.gov This interaction is a cornerstone of the inhibitory activity of many benzamide-containing compounds. Docking analyses reveal that the this compound scaffold can position itself within the active site gorge, with the benzamide group coordinating the zinc ion and the cyclohexyl group extending into a hydrophobic pocket.

Key interactions typically observed in docking studies of benzamide-based HDAC inhibitors include:

Zinc Chelation : The carbonyl oxygen and the amide nitrogen of the benzamide group form coordinate bonds with the Zn²⁺ ion in the active site.

Hydrogen Bonding : The hydroxyl group on the cyclohexane (B81311) ring can form hydrogen bonds with nearby amino acid residues, such as aspartate or histidine, enhancing binding affinity. The amide N-H group also acts as a hydrogen bond donor.

Hydrophobic Interactions : The phenyl ring of the benzamide and the aliphatic cyclohexane ring fit into hydrophobic tunnels and pockets within the enzyme's binding site, contributing to the stability of the complex.

Studies on related benzamide inhibitors targeting sirtuin 2 (SIRT2) have shown that the para-substituted amido moiety can occupy two potential hydrophobic binding pockets, guiding the design of more potent and selective inhibitors. nih.gov

Table 1: Potential Protein Targets and Key Interacting Residues for Benzamide Scaffolds

| Target Protein | Key Interacting Residues (Typical) | Type of Interaction |

| HDAC1 | Histidine, Aspartate, Tyrosine | Zinc Chelation, H-Bonding |

| HDAC2 | Histidine, Aspartate, Glycine | Zinc Chelation, H-Bonding |

| HDAC8 | Aspartic acid, Histidine, Phenylalanine | Zinc Chelation, H-Bonding, Pi-stacking |

| SIRT2 | Phenylalanine, Isoleucine | Hydrophobic Interactions |

X-ray Crystallographic Analysis of this compound-Target Protein Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.gov For compounds like this compound, obtaining a crystal structure of the ligand bound to its target protein provides definitive proof of the binding mode and validates computational predictions from molecular docking.

While a specific crystal structure for this compound itself may not be publicly available, the crystallographic analysis of numerous related benzamide-type inhibitors complexed with HDACs has provided invaluable insights. nih.gov These structures confirm that the benzamide group acts as a zinc-binding warhead. They reveal how the linker and cap groups (in this case, the hydroxycyclohexyl moiety) orient themselves along the substrate tunnel, making specific contacts with amino acid residues that define isoform selectivity. nih.gov For example, crystal structures of benzamide inhibitors with HDAC1 and HDAC3 show that these compounds are potent inhibitors of these specific isoforms. nih.gov

These structural studies are crucial for structure-activity relationship (SAR) analysis, allowing researchers to understand why small modifications to the ligand can lead to significant changes in binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing insights into the stability and conformational dynamics of a ligand-protein complex. Following initial placement by molecular docking, MD simulations are used to assess the stability of the predicted binding pose of this compound within the target's active site.

MD simulations can:

Validate Docking Poses : By running simulations for several nanoseconds, researchers can determine if the ligand remains stably bound in the predicted orientation or if it shifts to a more favorable conformation.

Analyze Conformational Changes : Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often missed by static docking methods.

Calculate Binding Free Energy : Advanced MD simulation techniques can be used to estimate the binding free energy of the ligand, providing a quantitative measure of its affinity for the target.

Studies on similar benzamide derivatives have used MD simulations to confirm the stability of the ligand-protein complex, analyzing parameters like the root-mean-square deviation (RMSD) to ensure the complex remains in equilibrium throughout the simulation. nih.govrsc.org These simulations have validated that key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time, confirming a stable binding mode. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide deep insights into its intrinsic chemical properties, which govern its reactivity and interactions.

DFT studies can determine several key electronic parameters:

Molecular Electrostatic Potential (MESP) : MESP maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen and the hydroxyl oxygen would be identified as electron-rich areas, capable of interacting with positive centers like the Zn²⁺ ion. mdpi.com

HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

Atomic Charges and Bond Orders : DFT can calculate the partial charge on each atom, helping to quantify the strength of electrostatic interactions and the nature of chemical bonds within the molecule.

A DFT study on the related molecule 4-hydroxybenzaldehyde (B117250) showed that the energy gap between HOMO and LUMO confirmed charge transfer within the molecule, indicating its potential for bioactivity. mdpi.com Similar analyses for this compound would help rationalize its binding mechanism at an electronic level.

Table 2: Representative Electronic Properties Calculated by DFT for a Benzamide-like Scaffold

| Property | Typical Value/Observation | Significance |

| HOMO-LUMO Energy Gap | ~5 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | ~4-5 Debye | Measures the molecule's overall polarity. |

| MESP Negative Region | Concentrated on carbonyl and hydroxyl oxygens | Indicates sites for electrophilic attack or coordination. |

| MESP Positive Region | Concentrated on amide and hydroxyl hydrogens | Indicates sites for nucleophilic attack or H-bonding. |

Pharmacophore Modeling and Virtual Screening Approaches for this compound Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The structure of this compound contains several key pharmacophoric features: a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (carbonyl oxygen), and a hydrophobic aromatic ring.

A pharmacophore model based on the this compound scaffold can be used for virtual screening of large chemical databases to identify novel compounds with a similar arrangement of features. This approach is a powerful tool for lead discovery. Researchers have successfully used pharmacophore-based virtual screening to identify novel benzamide derivatives as modulators of the Hepatitis B virus (HBV) capsid assembly and as new HDAC inhibitors. nih.govnih.gov

The process typically involves:

Defining the key chemical features of the active ligand (e.g., this compound).

Creating a 3D model that represents the spatial arrangement of these features.

Searching large compound libraries to find other molecules that match this 3D pharmacophore model.

Docking the identified "hits" into the target protein to prioritize them for synthesis and biological testing.

This strategy has proven effective in discovering new molecules based on the benzamide scaffold, demonstrating the utility of this compound as a template for designing new bioactive agents. nih.gov

Derivatization Strategies and Analog Design

Systematic Modification of the Benzamide (B126) Core for Modulated Bioactivity

The benzamide core of N-(4-hydroxycyclohexyl)benzamide is a critical component for its interaction with biological targets. Systematic modifications to this aromatic ring can significantly influence the compound's bioactivity. These modifications often involve the introduction of various substituents to alter electronic and steric properties.

Amide derivatives of benzoic acids are known to exhibit a wide array of pharmacological effects, including antimicrobial and anticancer activities. nanobioletters.com The scientific community has been actively involved in synthesizing novel benzamide derivatives to explore these biological implications. nanobioletters.com For instance, the introduction of different functional groups on the benzamide ring can lead to compounds with enhanced potency or altered selectivity.

Research into N-substituted benzamide derivatives has shown that modifications can lead to compounds with significant anti-proliferative activity. researchgate.net A study focused on derivatives designed based on Entinostat (MS-275), a known histone deacetylase (HDAC) inhibitor, involved the synthesis of a series of N-substituted benzamides. researchgate.net These compounds were evaluated for their in-vitro activity against several cancer cell lines, with some demonstrating inhibitory activity comparable to the parent compound. researchgate.net Molecular docking studies further revealed that these derivatives could bind effectively to HDACs, suggesting a mechanism for their observed bioactivity. researchgate.net

The following table summarizes the types of modifications made to the benzamide core and their observed effects on bioactivity:

| Modification Type | Example Substituent | Observed Bioactivity | Reference |

| Introduction of Electron-withdrawing groups | Nitro (NO2) | Antimicrobial activity | mdpi.com |

| Introduction of Halogens | Chloro (Cl), Bromo (Br) | Antimicrobial activity | nanobioletters.com |

| Addition of Heterocyclic rings | Thiophene (B33073), Benzo[d] nih.govu-strasbg.frdioxole | Anticancer activity, HDAC inhibition | nih.gov |

| Linker Modification | Varied linkers based on MS-275 | Anticancer activity | researchgate.net |

Scaffold Hopping and Bioisosteric Replacements of the Hydroxycyclohexyl Moiety

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry to discover novel compounds with improved properties. nih.govscispace.com These strategies involve replacing a core molecular framework or specific functional groups with others that maintain similar biological activity. nih.govu-strasbg.fr

In the context of this compound, the hydroxycyclohexyl moiety is a key structural feature that can be targeted for such modifications. The goal is to identify replacements that can mimic the shape and interactions of the original group while potentially offering advantages in terms of synthesis, pharmacokinetics, or potency. u-strasbg.fr

Bioisosteric replacement can involve swapping the hydroxycyclohexyl group with other cyclic or acyclic structures that present a hydroxyl group or a hydrogen bond acceptor in a similar spatial orientation. This can lead to the discovery of new chemical entities with retained or even improved biological profiles. scispace.com

Scaffold hopping, a more drastic modification, involves replacing the entire cyclohexane (B81311) ring with a different scaffold altogether. biosolveit.de This approach can lead to compounds with completely different chemical structures but similar biological functions. biosolveit.de The success of scaffold hopping relies on the new scaffold being able to position the essential interacting groups (in this case, the amide and hydroxyl functionalities) in a comparable manner to the original molecule. biosolveit.de

Examples of potential bioisosteric replacements for the hydroxycyclohexyl group could include:

Other cycloalkanol rings: cyclopentanol, cycloheptanol (B1583049)

Heterocyclic rings: piperidinol, tetrahydropyranol

Acyclic alcohols: substituted propanol (B110389) or butanol chains

The following table illustrates the concepts of bioisosteric replacement and scaffold hopping as applied to the hydroxycyclohexyl moiety:

| Strategy | Original Moiety | Potential Replacement | Rationale |

| Bioisosteric Replacement | 4-hydroxycyclohexyl | 3-hydroxypiperidinyl | Introduction of a nitrogen atom may alter solubility and binding interactions. google.com |

| Scaffold Hopping | Cyclohexane ring | Phenyl ring | Maintains a rigid core but with different electronic and hydrophobic properties. |

Prodrug Design and Development for this compound Derivatives

Prodrug design is a widely used strategy in drug development to overcome undesirable properties of a parent drug, such as poor solubility or unfavorable pharmacokinetics. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.gov

For this compound and its derivatives, prodrug strategies could be employed to enhance their therapeutic potential. A common approach is to modify the hydroxyl group on the cyclohexyl ring. This can be achieved by forming an ester, carbonate, or carbamate (B1207046) linkage with a promoiety. nih.gov

For example, attaching a water-soluble group like a glucuronide or a polyethylene (B3416737) glycol (PEG) chain to the hydroxyl group can significantly increase the aqueous solubility of the compound. nih.gov This is particularly beneficial for compounds intended for intravenous administration. nih.gov

Another approach involves creating prodrugs that are selectively activated at the target site. For instance, a promoiety that is cleaved by an enzyme overexpressed in tumor cells could be used to deliver an anticancer derivative of this compound specifically to the tumor, thereby reducing systemic toxicity. nih.gov

The table below outlines potential prodrug strategies for this compound derivatives:

| Prodrug Strategy | Promoieties | Potential Advantage | Reference |

| Improving Water Solubility | Glucuronide, PEG, Amino acids | Enhanced solubility for formulation and administration. | nih.gov |

| Targeted Delivery | Enzyme-cleavable linkers | Site-specific drug release, reduced systemic toxicity. | nih.gov |

| Improved Permeability | N-Mannich base derivatives | Increased membrane permeability. | nih.gov |

Combinatorial Chemistry and Library Synthesis for Diverse this compound Analogues

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, known as a library. This approach is highly valuable in the early stages of drug discovery for identifying lead compounds with desired biological activities.

The synthesis of a library of this compound analogues can be achieved by systematically varying the substituents on both the benzamide core and the hydroxycyclohexyl moiety. This can be accomplished using parallel synthesis techniques, where multiple reactions are carried out simultaneously.

For example, a library could be generated by reacting a set of substituted benzoic acids with 4-aminocyclohexanol. The substituted benzoic acids could contain a wide variety of functional groups, such as halogens, alkyl groups, and nitro groups, to explore the structure-activity relationship (SAR).

Furthermore, the hydroxycyclohexyl part can also be diversified. A library could be synthesized using different amino-cycloalkanols or by introducing substituents on the cyclohexane ring. This would allow for a comprehensive exploration of the chemical space around the this compound scaffold.

The resulting library of compounds can then be screened for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. The data obtained from these screenings can provide valuable insights into the SAR and guide the design of more potent and selective analogues.

The following table provides an example of a combinatorial library design for this compound analogues:

| Building Block 1 (Substituted Benzoic Acids) | Building Block 2 (Amino-alcohols) | Resulting Library |

| Benzoic acid, 4-Chlorobenzoic acid, 4-Nitrobenzoic acid | 4-Aminocyclohexanol | This compound, N-(4-hydroxycyclohexyl)-4-chlorobenzamide, N-(4-hydroxycyclohexyl)-4-nitrobenzamide |

| 3-Methoxybenzoic acid, 4-(Trifluoromethyl)benzoic acid | cis-4-aminocyclohexanol, trans-4-aminocyclohexanol | A diverse set of this compound analogues with varied stereochemistry and electronic properties. |

Advanced Analytical Methodologies in N 4 Hydroxycyclohexyl Benzamide Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of N-(4-hydroxycyclohexyl)benzamide. Unlike standard mass spectrometry, HRMS provides exact mass measurements with a high degree of accuracy, often to within a few parts per million (ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For instance, the exact mass of a related compound, 4-acetyl-N-(4-hydroxycyclohexyl)benzamide, has been determined to be 261.13649347 Da. nih.gov This level of accuracy is instrumental in confirming the elemental composition as C15H19NO3 and ruling out other potential molecular formulas. Similarly, HRMS is applied to confirm the molecular formulas of various synthetic analogs and derivatives, ensuring the correct chemical identity of the compounds under investigation.

Table 1: Representative Exact Mass Data from HRMS Analysis

| Compound Name | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| 4-acetyl-N-(4-hydroxycyclohexyl)benzamide | C15H19NO3 | 261.13649347 nih.gov |

| 4-acetyl-N-[(1-hydroxycyclohexyl)methyl]benzamide | C16H21NO3 | 275.15214353 nih.gov |

| N-(4-hydroxyphenyl)benzamide | C13H11NO2 | 213.078978594 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound and its derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment, with characteristic ranges for aromatic, amide, and cyclohexyl protons. Spin-spin coupling patterns provide information on the connectivity of adjacent, non-equivalent protons. For example, in related benzamide (B126) structures, the amide proton (N-H) typically appears as a broad singlet, while aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum. rsc.orgchemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic). For instance, the carbonyl carbon of the amide group in benzamide derivatives typically resonates at a significantly downfield position. rsc.orgspectrabase.com

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the chemical structure of this compound and its analogs, confirming the connectivity of the benzoyl and hydroxycyclohexyl moieties.

Table 2: Illustrative NMR Data for Benzamide-Related Structures

| Compound/Fragment | Technique | Key Chemical Shift Ranges (ppm) |

|---|---|---|

| N-Methylbenzamide | ¹H NMR | Aromatic (7.30-7.72), Amide N-H (6.27, broad), Methyl (2.93) rsc.org |

| N-Methylbenzamide | ¹³C NMR | Carbonyl (168.3), Aromatic (126.9-134.6), Methyl (26.9) rsc.org |

| 4-Hydroxybenzamide | ¹H NMR (DMSO-d6) | Hydroxyl (10.0), Aromatic (6.81-7.77) chemicalbook.com |

| 4-Hydroxybenzamide | ¹³C NMR | Carbonyl, Aromatic (115-162) chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The principle of IR spectroscopy is based on the absorption of infrared radiation by specific molecular vibrations. Each functional group has a characteristic absorption frequency range.

For this compound, the key IR absorptions would include:

O-H stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group on the cyclohexyl ring. libretexts.org

N-H stretch: A moderate absorption band usually found around 3300-3500 cm⁻¹, corresponding to the amide N-H bond. libretexts.org

C=O stretch: A strong and sharp absorption peak typically in the range of 1630-1680 cm⁻¹, indicative of the amide carbonyl group. libretexts.org

C-N stretch: An absorption that can be found in the fingerprint region.

Aromatic C-H and C=C stretches: Peaks corresponding to the benzene (B151609) ring.

The presence and position of these characteristic peaks in an IR spectrum provide strong evidence for the presence of the hydroxyl, amide, and benzoyl functionalities within the molecule. nih.govnist.govnist.govnist.gov

Table 3: Characteristic Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) libretexts.org |

| Secondary Amide | N-H stretch | 3300-3500 (moderate) libretexts.org |

| Amide | C=O stretch | 1630-1680 (strong) libretexts.org |

| Aromatic Ring | C=C stretch | 1400-1600 (variable) |

Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from impurities, starting materials, and byproducts. A reversed-phase HPLC method, often with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is typically employed. The purity of the compound is determined by the relative area of its peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. LC-MS is used to confirm the molecular weight of the eluted peaks, providing an additional layer of identification. nanobioletters.com LC-MS/MS is particularly valuable for quantitative analysis in complex biological samples. By selecting a specific precursor ion (the molecular ion of the target compound) and monitoring its characteristic product ions after fragmentation, a highly selective and sensitive quantification method can be developed. These techniques are crucial in preclinical studies to determine the concentration of the compound in biological fluids and tissues.

Biochemical Assays for In Vitro Activity Assessment (e.g., Enzyme Inhibition Assays, Binding Assays)

To evaluate the biological potential of this compound and its derivatives, a variety of in vitro biochemical assays are employed. These assays provide insights into the compound's mechanism of action and its potency against specific biological targets.

Enzyme Inhibition Assays are used to determine if a compound can inhibit the activity of a particular enzyme. For example, derivatives of N-hydroxybenzamide have been evaluated for their ability to inhibit histone deacetylases (HDACs). nih.gov In such assays, the enzyme, substrate, and varying concentrations of the inhibitor are incubated together. The enzyme's activity is then measured, often through a colorimetric or fluorometric method, to determine the concentration of the compound required to inhibit the enzyme by 50% (IC50 value). researchgate.net

Binding Assays are employed to measure the affinity of a compound for a specific receptor or protein. These assays often use a radiolabeled ligand that is known to bind to the target. The test compound is then introduced to see if it can displace the radiolabeled ligand. The results are used to calculate the binding affinity (Ki or IC50) of the compound for the target. For instance, analogs of benzamides have been tested for their binding affinity to opioid receptors. nih.gov

Other in vitro assays that may be relevant depending on the therapeutic target include cell proliferation assays to assess anticancer activity and assays to measure the inhibition of specific cellular signaling pathways. researchgate.netresearchgate.net

Table 4: Examples of Biochemical Assays for Benzamide Derivatives

| Assay Type | Target/Purpose | Example Compound Class | Measured Parameter |

|---|---|---|---|

| Enzyme Inhibition Assay | Histone Deacetylases (HDACs) | N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives | IC50 nih.gov |

| Binding Assay | µ-opioid receptor, κ-opioid receptor | trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide | Binding Affinity (nM) nih.gov |

| Tautomerase Activity Assay | Macrophage Migration Inhibitory Factor (MIF) | N-benzoyl-N'-phenylthiourea derivatives | % Inhibition researchgate.net |

| Antiproliferative Assay | Cancer cell lines (e.g., HCT116, A549) | N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives | IC50 or GI50 nih.gov |

Emerging Research Areas and Future Directions for N 4 Hydroxycyclohexyl Benzamide

Integration into Supramolecular Chemistry Systems

The structure of N-(4-hydroxycyclohexyl)benzamide, featuring both a hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl oxygen and hydroxyl oxygen), makes it an ideal candidate for the construction of complex, self-assembling supramolecular systems. nih.govnih.gov The principles of molecular recognition, driven by non-covalent interactions like hydrogen bonding, are central to the formation of these ordered structures. beilstein-journals.orgrsc.org

Researchers are investigating how the specific geometry of the cyclohexyl ring and the electronic properties of the benzamide (B126) group can direct the formation of predictable and functional supramolecular assemblies. The formation of chains and rings are common structural motifs in related N-substituted amide derivatives, governed by the interplay of hydrogen bonding patterns. researchgate.net The potential exists to create one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks through the controlled self-assembly of this compound. Such ordered assemblies can exhibit unique properties, paving the way for the development of novel "soft" materials like organogels and liquid crystals. chemrxiv.orgresearchgate.net The study of these systems provides fundamental insights into the forces that govern molecular self-organization.

Potential Applications in Catalysis and Material Science

The functional groups within this compound also suggest its potential utility in the fields of catalysis and material science. The amide and hydroxyl moieties can act as coordinating ligands for metal centers, opening up possibilities for its use in the development of novel catalysts.

In the realm of catalysis, benzamide derivatives have been successfully employed in asymmetric synthesis, where the chiral environment provided by the catalyst directs the formation of a specific stereoisomer of the product. nih.govyoutube.com Bifunctional organocatalysts incorporating amide functionalities have shown promise in enantioselective reactions. nih.gov Furthermore, the benzamide group can act as a directing group in C-H functionalization reactions, a powerful strategy for the efficient synthesis of complex molecules. acs.orgacs.orgacs.org Research in this area could lead to the development of this compound-based catalysts for a variety of organic transformations.

In material science, the incorporation of this compound into polymer backbones or as a functional additive could impart desirable properties to the resulting materials. For instance, the hydrogen-bonding capabilities of the molecule could enhance the mechanical strength and thermal stability of polymers. Moreover, the development of photoresponsive materials based on amide-containing compounds is a growing area of interest. mpg.dersc.orgmdpi.comnih.gov By incorporating photoswitchable units, it may be possible to create "smart" materials that change their properties in response to light, with potential applications in areas such as data storage and controlled-release systems.

Advanced Mechanistic Investigations Utilizing Chemical Probes

Understanding the precise molecular mechanisms by which a compound exerts its effects is a cornerstone of modern chemical biology. The development of chemical probes based on the this compound scaffold can provide invaluable tools for these investigations. nih.gov

A key strategy involves the design of "fully functionalized" probes that incorporate three key features: a recognition element based on the this compound core, a reactive group for covalent modification of biological targets, and a reporter tag for detection and identification. nih.govscispace.com Photoreactive groups, such as azides, are often employed to allow for light-induced cross-linking to interacting proteins. This approach, known as photoaffinity labeling, enables the capture and subsequent identification of the specific cellular targets of a bioactive compound. nih.gov By elucidating these targets, researchers can gain a deeper understanding of the compound's mechanism of action.

Development of this compound-Based Probes for Target Validation

Building on the principles of chemical probe design, a significant future direction lies in the creation of this compound-based probes specifically for target validation. nih.gov Once a potential biological target has been identified, it is crucial to confirm that engagement of this target by the compound is responsible for the observed biological effect.

Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic technique used for this purpose. rsc.orgrsc.orgmagtechjournal.comrsc.org This method utilizes probes that are designed to bind specifically to the target protein. These probes often incorporate a biotin (B1667282) tag, which allows for the selective enrichment of the probe-target complex from a complex biological sample using streptavidin-coated beads. scilit.comnih.govnih.gov Subsequent analysis by mass spectrometry can then confirm the identity of the target protein and provide information about the site of interaction. The development of such probes derived from this compound would be instrumental in validating its biological targets and elucidating its pharmacological or toxicological mechanisms. magtechjournal.com

Q & A

Q. What are the recommended synthetic routes for N-(4-hydroxycyclohexyl)benzamide, and how are intermediates characterized?

The compound is typically synthesized via amidation reactions between substituted benzoyl chlorides and 4-hydroxycyclohexylamine. Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and HRMS for molecular weight validation. For example, derivatives like N-(4-hydroxycyclohexyl)-4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide (G10) were synthesized via nucleophilic substitution and validated using spectroscopic methods . Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions.

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically employs Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL for small molecules. Asymmetric units are analyzed for hydrogen bonding (e.g., N–H⋯O interactions) and cyclohexyl ring puckering parameters (Cremer-Pople analysis). Software suites like WinGX and ORTEP-3 visualize thermal ellipsoids and generate publication-quality figures .

Q. What spectroscopic techniques are used to distinguish this compound from its analogs?

- IR Spectroscopy : Confirms the presence of amide C=O (1650–1680 cm⁻¹) and hydroxyl O–H (3200–3600 cm⁻¹) stretches.

- NMR : 1H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and cyclohexyl protons (δ 1.2–4.0 ppm). 13C NMR distinguishes carbonyl carbons (δ 165–170 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 264.1234 for C13H17NO2) .

Advanced Research Questions

Q. How do structural modifications to this compound impact its biological activity?

Substitutions on the benzamide ring or cyclohexyl group modulate activity. For example:

- Anti-influenza activity : Introducing a quinolinylamino group (as in G10) improves binding to viral neuraminidase (IC50 = 1.2 μM) via hydrophobic interactions .

- Antioxidant activity : Hydroxyl group positioning on the benzamide scaffold enhances radical scavenging (e.g., Schiff base derivatives in DPPH assays) . Structure-activity relationship (SAR) studies require combinatorial synthesis and dose-response assays.

Q. What computational methods are used to predict the binding affinity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina ) evaluates interactions with target proteins like HSP90α. For SNX-2112, a derivative with a 4-hydroxycyclohexyl group, docking reveals hydrogen bonds with Asp93 and hydrophobic contacts with Leu48, correlating with its IC50 of 34 nM . MD simulations (100 ns) further validate binding stability .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies arise from experimental (e.g., thermal motion) vs. theoretical (gas-phase DFT) models. Strategies include:

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for gram-scale batches.

- Byproduct control : Monitor for N-acylation side products via LC-MS.

- Yield optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) .

Methodological Considerations

Q. How to design a robust assay for evaluating the metabolic stability of this compound derivatives?

Use hepatic microsomes (human or rat) incubated with test compounds (1–10 μM). Quantify parent compound depletion over 60 min using LC-MS/MS. Calculate intrinsic clearance (Clint) and extrapolate to in vivo half-life. For SNX-2112, low Clint (<10 mL/min/kg) suggests favorable pharmacokinetics .

Q. What strategies mitigate discrepancies between in vitro and in vivo biological data?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations.

- Plasma protein binding : Measure via equilibrium dialysis; >90% binding may reduce free drug concentration.

- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF .

Data Interpretation

Q. How to analyze conflicting antioxidant activity data between DPPH and FRAP assays?

DPPH measures radical scavenging, while FRAP assesses reducing power. Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.